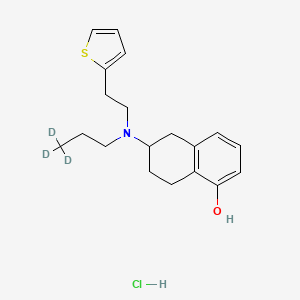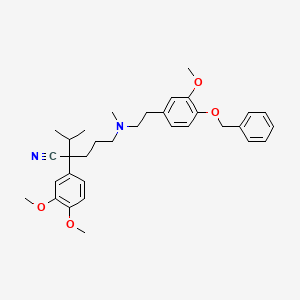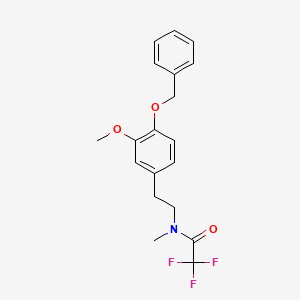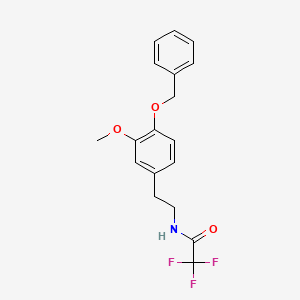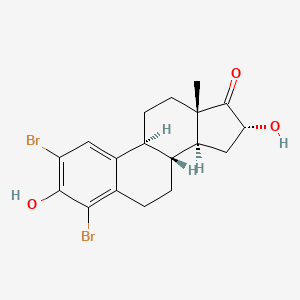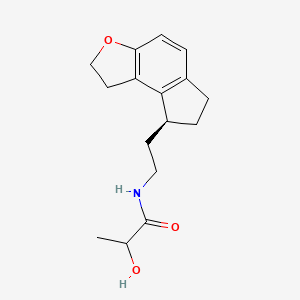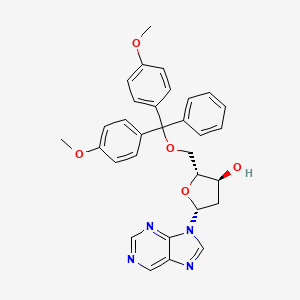
5'-O-(Dimethoxytrityl)-2'-deoxynebularine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(Dimethoxytrityl)-2’-deoxynebularine is a modified nucleoside used primarily in the synthesis of oligonucleotides. The dimethoxytrityl group serves as a protecting group for the 5’-hydroxyl function of the nucleoside, which is crucial in the stepwise synthesis of DNA and RNA sequences. This compound is particularly significant in the field of molecular biology and biochemistry for its role in the synthesis of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-2’-deoxynebularine typically involves the protection of the 5’-hydroxyl group of 2’-deoxynebularine with a dimethoxytrityl chloride reagent. The reaction is carried out in an anhydrous solvent such as dichloromethane, often in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct . The reaction conditions are usually mild, with the temperature maintained at room temperature to avoid any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers that can handle large volumes of reagents and solvents. The reaction is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
5’-O-(Dimethoxytrityl)-2’-deoxynebularine primarily undergoes deprotection reactions, where the dimethoxytrityl group is removed to expose the 5’-hydroxyl group. This deprotection is typically acid-catalyzed and can be carried out using reagents like dichloroacetic acid or trichloroacetic acid .
Common Reagents and Conditions
Dichloroacetic Acid: Used in non-aqueous solvents like toluene or dichloromethane.
Trichloroacetic Acid: Often used in dilute solutions to minimize side reactions.
Major Products
The major product of the deprotection reaction is the free 5’-hydroxyl nucleoside and the dimethoxytrityl cation, which is relatively stable and can be easily removed from the reaction mixture .
Scientific Research Applications
5’-O-(Dimethoxytrityl)-2’-deoxynebularine is widely used in the synthesis of oligonucleotides, which are essential in various fields of scientific research:
Chemistry: Used in the synthesis of DNA and RNA sequences for various chemical studies.
Biology: Essential for the creation of probes and primers used in polymerase chain reactions (PCR) and other genetic analyses.
Medicine: Utilized in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes.
Industry: Employed in the large-scale synthesis of nucleic acids for research and diagnostic applications
Mechanism of Action
The primary mechanism of action for 5’-O-(Dimethoxytrityl)-2’-deoxynebularine involves the protection and subsequent deprotection of the 5’-hydroxyl group. The dimethoxytrityl group acts as a protecting group, preventing unwanted reactions at the 5’-hydroxyl site during the synthesis of oligonucleotides. The deprotection step, catalyzed by acids, releases the free hydroxyl group, allowing for further chemical modifications or coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 5’-O-(Dimethoxytrityl)-2’-deoxyinosine
- 5’-O-(Dimethoxytrityl)-2’-deoxythymidine
Uniqueness
5’-O-(Dimethoxytrityl)-2’-deoxynebularine is unique due to its specific application in the synthesis of oligonucleotides containing nebularine, a nucleoside analog. This compound provides a stable and efficient means of protecting the 5’-hydroxyl group, which is crucial for the stepwise synthesis of complex nucleic acid sequences .
Properties
IUPAC Name |
(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O5/c1-37-24-12-8-22(9-13-24)31(21-6-4-3-5-7-21,23-10-14-25(38-2)15-11-23)39-18-28-27(36)16-29(40-28)35-20-34-26-17-32-19-33-30(26)35/h3-15,17,19-20,27-29,36H,16,18H2,1-2H3/t27-,28+,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJZTPKLBIEHRX-ZGIBFIJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=CN=CN=C65)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=CN=CN=C65)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
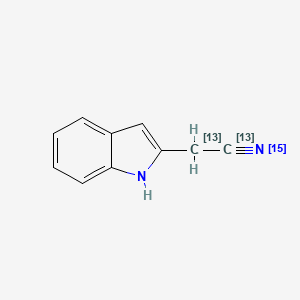

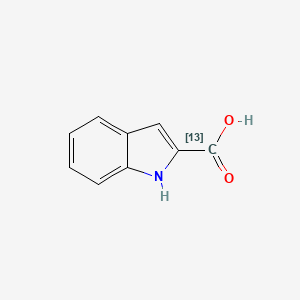
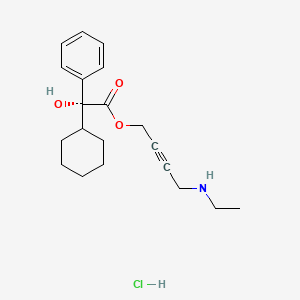
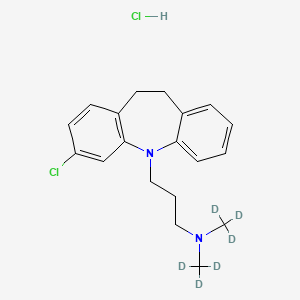
![4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B563911.png)

